5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
Synthesis and Anticancer Activity Analysis
The synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine and its analogues has been a subject of interest due to their potential anticancer properties. One study reports the synthesis of novel oxadiazole analogues, including N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, which demonstrated significant anticancer activity against various cancer cell lines such as melanoma, leukemia, breast cancer, and colon cancer . This suggests that the methoxyphenyl group attached to the oxadiazole ring plays a crucial role in the compound's bioactivity.
Molecular Structure Analysis
The molecular structure of oxadiazoles is critical for their interaction with biological targets. In the case of tubulin inhibitors, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent inhibitors, with the structure-activity relationship (SAR) analysis providing insights into their binding and mechanism of action . The presence of methoxyphenyl groups in these compounds is essential for their activity, as seen in the lead candidate, which showed substantial in vitro activity despite a slight difference in tubulin binding compared to its monofluorinated counterpart .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazoles with various nucleophiles has been explored in several studies. A photochemical methodology has been reported for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves the fragmentation of the furazan ring and subsequent capture by a nitrogen nucleophile . Another study describes the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . These reactions highlight the versatility of oxadiazoles in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazoles are influenced by their substituents. For instance, the retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones has been studied, revealing that the expulsion of formaldehyde is highly exothermic and facilitated by the presence of the heterocyclic ring . Additionally, the synthesis of new oxadiazole derivatives with antimicrobial properties has been reported, where the introduction of a 5-chloro-2-methoxyphenyl moiety resulted in compounds with significant antibacterial and antifungal activities .
Scientific Research Applications
Anticancer Activity
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine and its analogues have demonstrated promising antiproliferative activity. Studies have shown these compounds exhibit significant growth inhibitions in various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. For instance, specific analogues like N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine displayed higher sensitivity towards certain cancer cell lines, showcasing their potential as anticancer agents (Ahsan et al., 2018), (Ahsan et al., 2014).
Antimicrobial Activities
Some derivatives of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine have shown effective antimicrobial properties. The compounds have been tested for their activity against a range of microorganisms, indicating their potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural characterization of these compounds. Understanding their synthesis pathways and molecular structures is crucial for developing more effective derivatives with enhanced biological activities. Studies have detailed various synthetic routes and structural analyses using techniques like NMR and mass spectrometry (Taha et al., 2014).
Antioxidant Properties
Certain derivatives of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibit significant antioxidant activities. This property is important in the context of diseases where oxidative stress plays a role. The free radical scavenging activities of these compounds have been a subject of study, indicating their potential therapeutic applications (Verma et al., 2019).
Corrosion Inhibition
Interestingly, derivatives of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine have been studied for their corrosion inhibitory properties. These compounds showed significant inhibition efficiency for mild steel in acidic media, suggesting their potential use in industrial applications (Bouklah et al., 2006).
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZRSOHZLMZNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168270 | |
Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1673-44-5 | |
Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1673-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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